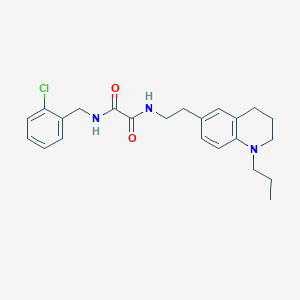
N1-(2-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O2 and its molecular weight is 413.95. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
Research into heterocyclic compounds, including those related to tetrahydroquinoline structures, reveals their importance in catalysis, particularly in ethylene polymerization. For instance, a study by Zhang et al. (2011) on nickel complexes derived from similar heterocyclic ligands demonstrated high catalytic activity in ethylene polymerization, showcasing the potential of such structures in polymer science (Zhang et al., 2011).
Anticancer and Antibacterial Properties
Compounds with a tetrahydroquinoline core have been explored for their biological activities, including anticancer and antibacterial properties. For example, Fang et al. (2016) synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). Additionally, Balaji et al. (2013) reported on the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives with antibacterial activity, highlighting the potential of similar structures in developing new antibiotics (Balaji et al., 2013).
Corrosion Inhibition
The study of benzoxazines and related heterocyclic compounds for corrosion inhibition on metals has also been a significant area of research. Kadhim et al. (2017) evaluated compounds with nitrogen-containing heterocycles for their corrosion inhibition properties on mild steel, demonstrating the utility of such structures in protecting metals against corrosion (Kadhim et al., 2017).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds bearing the tetrahydroquinoline motif or similar heterocyclic structures have been widely studied to understand their chemical properties and potential applications. Research by Baba et al. (2019) on the crystal structure and DFT studies of a compound with an oxoquinoline unit provides insights into the molecular configurations and interactions of such molecules, which is crucial for designing compounds with desired properties (Baba et al., 2019).
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c1-2-13-27-14-5-7-18-15-17(9-10-21(18)27)11-12-25-22(28)23(29)26-16-19-6-3-4-8-20(19)24/h3-4,6,8-10,15H,2,5,7,11-14,16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQCYKXICGTVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2445803.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)
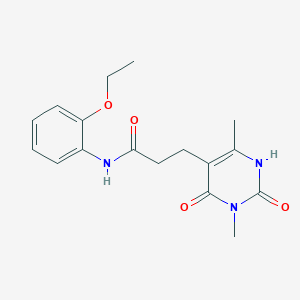
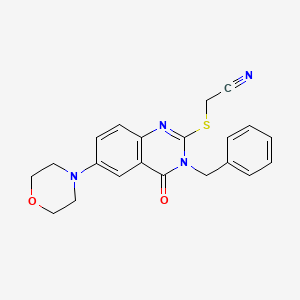
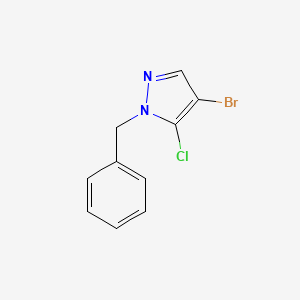
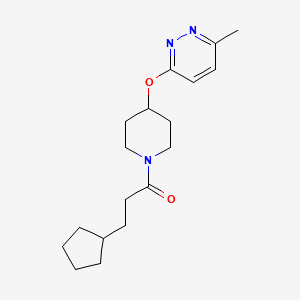
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
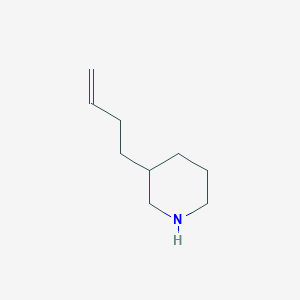
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2445821.png)
![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride](/img/structure/B2445826.png)